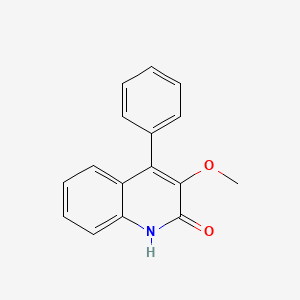

3-Methoxy-4-phenyl-1H-quinolin-2-one

説明

O-Methylviridicatin is a member of quinolines.

3-Methoxy-4-phenyl-1H-quinolin-2-one is a natural product found in Talaromyces verruculosus with data available.

生化学分析

Cellular Effects

Quinolines have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Quinolines have been found to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

生物活性

3-Methoxy-4-phenyl-1H-quinolin-2-one, also known as O-Methylviridicatin, is a compound belonging to the quinoline family. It has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including various studies and findings.

Chemical Structure and Properties

Chemical Formula: C16H13NO2

CAS Number: 6152-57-4

IUPAC Name: this compound

Molecular Weight: 251.28 g/mol

The structure of this compound features a quinoline backbone with a methoxy group at the 3-position and a phenyl group at the 4-position. This configuration is critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. In vitro assays have demonstrated its effectiveness against various cancer cell lines. The following table summarizes findings related to its anticancer activity:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| COLO205 (Colorectal) | 0.32 | Inhibition of microtubule polymerization |

| H460 (Lung) | 0.89 | Induction of apoptosis and G2/M cell cycle arrest |

| Hep3B (Liver) | 0.5 - 1.0 | Downregulation of cyclin B1 and CDK1 |

These results indicate that the compound exhibits potent antiproliferative effects, making it a candidate for further development as an antitumor agent .

Mechanistic Studies

The mechanisms through which this compound exerts its anticancer effects are multifaceted:

- Microtubule Disruption: Similar to other quinoline derivatives, this compound has been shown to inhibit microtubule polymerization, leading to cell cycle arrest.

- Apoptosis Induction: Treatment with this compound resulted in increased apoptosis in cancer cells, as evidenced by changes in gene expression related to apoptotic pathways .

- Cell Cycle Regulation: The compound induces G2/M phase arrest by downregulating key regulators such as cyclin B1 and CDK1, which are crucial for cell cycle progression .

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies suggest that this compound may possess antimicrobial activities . While specific data on its antimicrobial spectrum is limited, it has been noted that quinoline derivatives often exhibit activity against various pathogens .

Case Studies and Research Findings

Several studies have explored the biological activities of quinoline derivatives, including this compound:

- Antitumor Efficacy: A study reported that synthesized derivatives based on this compound showed significant antitumor activity through cell cycle arrest mechanisms and apoptosis induction in cancer cell lines .

- Structure–Activity Relationship (SAR): Research into SAR has revealed that modifications to the phenyl ring can enhance potency against specific cancer types, indicating that further structural optimization could yield more effective derivatives .

科学的研究の応用

Antiviral Applications

3-Methoxy-4-phenyl-1H-quinolin-2-one has been identified as a potential antiviral agent, particularly for the treatment of HIV. Its mechanism involves inhibition of viral replication, making it a candidate for further development in antiviral therapies. The compound's structural properties allow it to interact effectively with viral targets, enhancing its therapeutic potential against HIV infections .

Table 1: Antiviral Activity of this compound

| Study Reference | Virus Targeted | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| HIV | TBD | Inhibition of viral replication | |

| HIV | TBD | Interaction with viral proteins |

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. These compounds have shown significant activity against various cancer cell lines, including those associated with solid tumors. The mechanism often involves apoptosis induction and disruption of microtubule dynamics, which are critical for cancer cell proliferation.

Case Study: Anticancer Activity

In a study evaluating the cytotoxic effects of various quinoline derivatives, this compound exhibited notable activity against COLO205 cells with an IC50 value indicating effective growth inhibition. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, demonstrating its potential as an anticancer therapeutic agent .

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| COLO205 | TBD | Apoptosis induction |

| HL-60 | TBD | Microtubule disruption |

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Research indicates that the compound exhibits antibacterial activity against various strains, including drug-resistant bacteria. The structure–activity relationship (SAR) studies suggest that specific substitutions on the quinoline scaffold enhance its antibacterial efficacy.

Table 3: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Mycobacterium tuberculosis | TBD | Effective against drug-resistant strains |

| Staphylococcus aureus | TBD | Broad-spectrum activity |

特性

IUPAC Name |

3-methoxy-4-phenyl-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-19-15-14(11-7-3-2-4-8-11)12-9-5-6-10-13(12)17-16(15)18/h2-10H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDTLHHOQSHJIMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=CC=CC=C2NC1=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30210514 | |

| Record name | 3-Methoxy-4-phenyl-1H-quinolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30210514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6152-57-4 | |

| Record name | 3-Methoxy-4-phenyl-1H-quinolin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006152574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxy-4-phenyl-1H-quinolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30210514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。